molecular formula C16H18FNO3S B6375348 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% CAS No. 1261966-56-6

4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95%

Cat. No. B6375348
CAS RN: 1261966-56-6
M. Wt: 323.4 g/mol
InChI Key: VXUZBZCJENNKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% (4-t-BSFP) is a fluorinated phenol compound that has been studied for its scientific research application and its potential biochemical and physiological effects. 4-t-BSFP has been used in a variety of lab experiments, and its advantages and limitations have been explored.

Mechanism of Action

The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% is not completely understood, but it is believed to involve the direct binding of 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% to the active site of the enzyme, which inhibits its activity. Additionally, it is believed that 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% can form a complex with the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of human aromatase, which is involved in the biosynthesis of estrogen. Additionally, 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has been studied for its potential to inhibit β-glucosidase and human cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high yield. Additionally, it has been studied for its potential to inhibit a variety of enzymes, which makes it a useful tool for research. However, there are also some limitations to 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95%. It is not completely water soluble, and it may not be suitable for use in some experiments. Additionally, its mechanism of action is not completely understood, so its effects may not be predictable.

Future Directions

There are several potential future directions for 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% research. Further studies could be conducted to explore its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, further research could be conducted to explore its potential to inhibit other metabolic pathways, such as the metabolism of drugs and other xenobiotics. Additionally, further research could be conducted to explore the mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% and to determine its potential biochemical and physiological effects. Finally, further research could be conducted to optimize the synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% and to develop new methods of synthesizing the compound.

Synthesis Methods

4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized through a reaction between 4-t-butylbenzenesulfonyl chloride and 2-fluorophenol. The reaction is typically performed in a solvent of dichloromethane, and the product is isolated with a yield of 95%.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used to study the inhibition of human aromatase, an enzyme involved in the biosynthesis of estrogen. 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has also been studied as a potential inhibitor of β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucoside bonds in carbohydrates. Additionally, 4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol, 95% has been used to study its potential as an inhibitor of human cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

properties

IUPAC Name

N-tert-butyl-4-(3-fluoro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZBZCJENNKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-t-Butylsulfamoylphenyl)-2-fluorophenol

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